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molecular formula C6H3F3O2 B8699431 5-(trifluoromethyl)-2H-pyran-2-one CAS No. 76905-69-6

5-(trifluoromethyl)-2H-pyran-2-one

Cat. No. B8699431
M. Wt: 164.08 g/mol
InChI Key: FNNWLFGGYITHAI-UHFFFAOYSA-N
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Patent
US04230864

Procedure details

To 2 cc of concentrated ammonium hydroxide was added 0.1 g of this new 5-trifluoromethyl-2-pyrone compound isolated in Example 4 and the mixture was stirred for 0.5 hours. The mixture was cooled to 20° C., 1 cc of 50% sodium hydroxide solution was added and the mixture then boiled for 5 minutes. The solution was cooled to 20° C., diluted with 5 cc of water and the pH adjusted to 4 with concentrated hydrochloric acid. The solution was extracted with diethyl ether (3×25 cc), and the extract was evaporated under reduced pressure to give 5-trifluoromethyl-2-pyridone, mp 142°-145°, as in Example 1.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[NH4+:2].[F:3][C:4]([F:13])([F:12])[C:5]1[CH:6]=[CH:7][C:8](=O)[O:9][CH:10]=1.[OH-].[Na+].Cl>O>[F:3][C:4]([F:13])([F:12])[C:5]1[CH:6]=[CH:7][C:8](=[O:9])[NH:2][CH:10]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
0.1 g
Type
reactant
Smiles
FC(C=1C=CC(OC1)=O)(F)F
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture then boiled for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 20° C.
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with diethyl ether (3×25 cc)
CUSTOM
Type
CUSTOM
Details
the extract was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
FC(C=1C=CC(NC1)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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